![molecular formula C2Cl3F3SSe B14648357 Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane CAS No. 54393-46-3](/img/structure/B14648357.png)
Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane is a complex organoselenium compound characterized by the presence of chlorine, sulfur, and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane typically involves the reaction of chlorosulfanyl compounds with trifluoromethylselanyl reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and chloroform, which help to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using specialized equipment to ensure safety and efficiency. The process often includes purification steps such as distillation or recrystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce selenides or diselenides.
Aplicaciones Científicas De Investigación
Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce selenium-containing functional groups into molecules.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the context of selenium’s role in enzymatic processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, given selenium’s known antioxidant properties.
Industry: The compound is used in the development of advanced materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism by which Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can modify the activity of these targets through redox reactions or by forming covalent bonds with specific amino acid residues. The pathways involved often include oxidative stress response and cellular signaling mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Trichlorofluoromethane: A chlorofluorocarbon with similar halogen content but different chemical properties and applications.
Dichloromethane: A widely used solvent with simpler structure and different reactivity.
Uniqueness
Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane is unique due to the presence of both selenium and sulfur atoms, which impart distinct chemical and biological properties
Propiedades
Número CAS |
54393-46-3 |
|---|---|
Fórmula molecular |
C2Cl3F3SSe |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
[dichloro(trifluoromethylselanyl)methyl] thiohypochlorite |
InChI |
InChI=1S/C2Cl3F3SSe/c3-1(4,9-5)10-2(6,7)8 |
Clave InChI |
FHYWXCBRVUPYFS-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)(F)[Se]C(SCl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid](/img/structure/B14648277.png)
![Benzoic acid, 4-(hexyloxy)-, 4-[(4-butyl-2-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14648282.png)
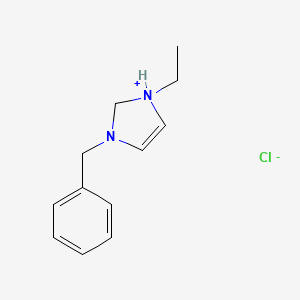

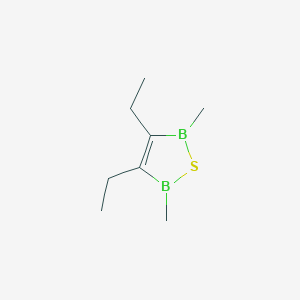
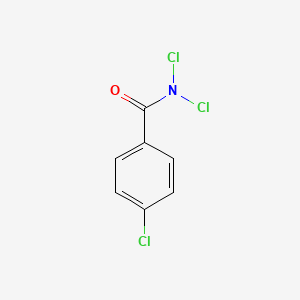
![2-{2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]but-1-en-1-yl}-1,3-benzothiazole](/img/structure/B14648314.png)
![2-Fluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14648320.png)

![N-Methyl-N'-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea](/img/structure/B14648327.png)
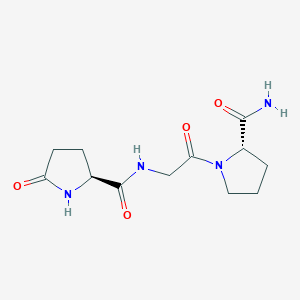
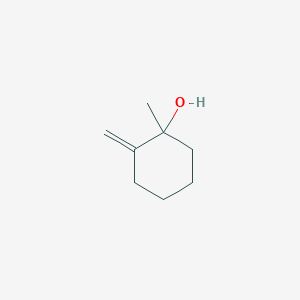

![(Pyridin-3-yl)methyl [4-(butylsulfanyl)phenyl]carbamate](/img/structure/B14648343.png)
